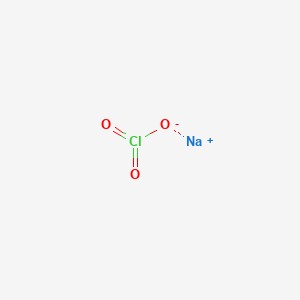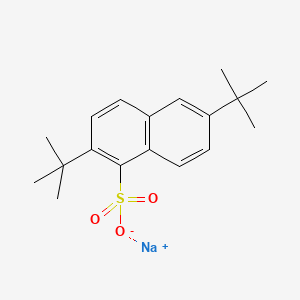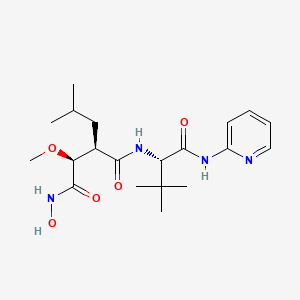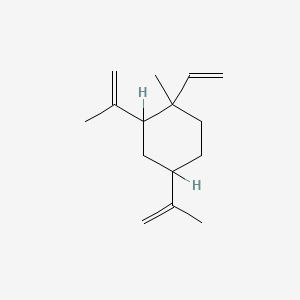
(+/-)-beta-Elemene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has a molecular formula of C₁₅H₂₄ and a molecular weight of 204.35 g/mol . This compound is known for its diverse biological activities and has been the subject of extensive research in recent years.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-beta-Elemene can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate (FPP) via enzyme-catalyzed reactions. This method typically employs sesquiterpene synthases, which facilitate the formation of the cyclohexane ring structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as plants belonging to the Zingiberaceae family. The extraction process usually includes steam distillation followed by chromatographic techniques to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-beta-Elemene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
(+/-)-beta-Elemene has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and its interactions with various enzymes.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (+/-)-beta-Elemene involves its interaction with various molecular targets and pathways. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, it can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
α-Elemene: Another isomer of elemene with similar biological activities but different stereochemistry.
γ-Elemene: A structural isomer with distinct chemical properties and biological effects.
δ-Elemene: Another isomer with unique applications in various fields.
Uniqueness
(+/-)-beta-Elemene stands out due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. Its unique structure allows for selective binding to certain enzymes and receptors, making it a valuable compound in medicinal chemistry and drug development .
Propiedades
Número CAS |
33880-83-0 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1S)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13?,14?,15-/m1/s1 |
Clave InChI |
OPFTUNCRGUEPRZ-YMAMQOFZSA-N |
SMILES |
CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C |
SMILES isomérico |
CC(=C)C1CC[C@@](C(C1)C(=C)C)(C)C=C |
SMILES canónico |
CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C |
Apariencia |
Solid powder |
| 33880-83-0 515-13-9 |
|
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ß-Elemene; ß Elemene; beta Elemene; beta-Elemene; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


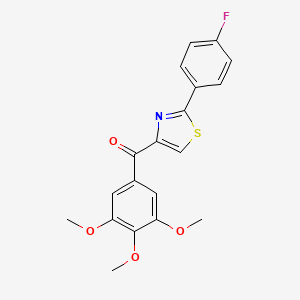

![3-amino-N-(2,4-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681032.png)



